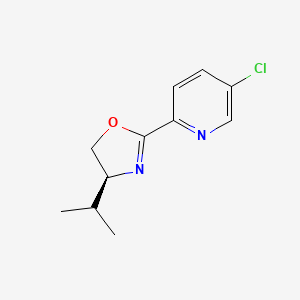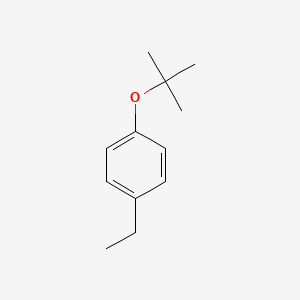
2,4,6-Tris(3-(1H-pyrazol-1-yl)phenyl)-1,3,5-triazine
Vue d'ensemble
Description
2,4,6-Tris(3-(1H-pyrazol-1-yl)phenyl)-1,3,5-triazine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes three pyrazolyl groups attached to a central triazine ring. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(3-(1H-pyrazol-1-yl)phenyl)-1,3,5-triazine typically involves the condensation of 3-(1H-pyrazol-1-yl)benzaldehyde with cyanuric chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the chlorine atoms on the cyanuric chloride by the pyrazolyl groups. The reaction is conducted at elevated temperatures to ensure complete conversion and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to improved efficiency and consistency in product quality. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris(3-(1H-pyrazol-1-yl)phenyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The pyrazolyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Electrophilic substitution using halogens or sulfonyl chlorides, nucleophilic substitution using amines or thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted triazine compounds with various functional groups attached to the pyrazolyl rings.
Applications De Recherche Scientifique
2,4,6-Tris(3-(1H-pyrazol-1-yl)phenyl)-1,3,5-triazine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in catalysis, gas storage, and separation processes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules and disrupt cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties and stability.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris(3-(1H-pyrazol-1-yl)phenyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its ability to interact with biological macromolecules, such as proteins and nucleic acids, allows it to modulate cellular processes and exert its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(4-pyridyl)pyridine: A similar triazine derivative with pyridyl groups instead of pyrazolyl groups. It is used in the synthesis of metal-organic frameworks and coordination polymers.
1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzene: Another compound with a similar structure, used in supramolecular chemistry and materials science.
Uniqueness
2,4,6-Tris(3-(1H-pyrazol-1-yl)phenyl)-1,3,5-triazine is unique due to the presence of three pyrazolyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound with a wide range of applications in various fields of scientific research.
Propriétés
IUPAC Name |
2,4,6-tris(3-pyrazol-1-ylphenyl)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21N9/c1-7-22(19-25(10-1)37-16-4-13-31-37)28-34-29(23-8-2-11-26(20-23)38-17-5-14-32-38)36-30(35-28)24-9-3-12-27(21-24)39-18-6-15-33-39/h1-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWMBNNEHOHXAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C3=NC(=NC(=N3)C4=CC(=CC=C4)N5C=CC=N5)C6=CC(=CC=C6)N7C=CC=N7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-3-Bromo-6-((tert-butyldimethylsilyl)oxy)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B8196725.png)


![4-[2,4,5-tris(4-aminophenyl)-3,6-dimethylphenyl]aniline](/img/structure/B8196739.png)
![tert-Butyl spiro[2.3]hexan-5-ylcarbamate](/img/structure/B8196750.png)


![3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),3,5,8(13),9,11,15,17-nonaene-4,5,10,11,16,17-hexacarboxylic acid](/img/structure/B8196769.png)

![6,15,24-trioxa-3,9,12,18,21,27-hexazaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(20),2(10),3,8,11(19),12,17,21,26-nonaene-5,7,14,16,23,25-hexone](/img/structure/B8196785.png)

![3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B8196816.png)


